molecular formula C17H22Cl2N2O3 B5627458 2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone

2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone

Cat. No.: B5627458
M. Wt: 373.3 g/mol
InChI Key: JTOULGBJVNCWQO-GJZGRUSLSA-N
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Description

2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a dichlorophenoxy group and a piperidinyl-pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dichlorophenoxy group: This can be achieved by reacting 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions.

    Construction of the piperidinyl-pyrrolidinyl moiety: This involves the cyclization of suitable intermediates, often using catalytic hydrogenation or other cyclization techniques.

    Coupling of the two moieties: The final step involves coupling the dichlorophenoxy group with the piperidinyl-pyrrolidinyl moiety using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)propanoic acid
  • 2,4-dichlorophenoxyacetic acid
  • 2-(2,4-dichlorophenoxy)butanoic acid

Uniqueness

2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorophenoxy group with a piperidinyl-pyrrolidinyl moiety sets it apart from other similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O3/c18-12-4-5-16(13(19)8-12)24-11-17(23)21-9-14(15(22)10-21)20-6-2-1-3-7-20/h4-5,8,14-15,22H,1-3,6-7,9-11H2/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOULGBJVNCWQO-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CN(CC2O)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H]2CN(C[C@@H]2O)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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